![molecular formula C15H15NO B14213173 N-[2-(2-Methylbenzyl)phenyl]formamide CAS No. 830324-26-0](/img/structure/B14213173.png)
N-[2-(2-Methylbenzyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Methylbenzyl)phenyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-[2-(2-Methylbenzyl)phenyl]formamide is through the Leuckart reaction. This reaction involves the reductive amination of aldehydes or ketones using formamide or ammonium formate as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130 °C, and can go up to 165 °C when using formamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts such as ammonium sulfate and magnesium chloride to improve yields. The use of large amounts of formamide or ammonium formate can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Methylbenzyl)phenyl]formamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N-[2-(2-Methylbenzyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-Methylbenzyl)phenyl]formamide involves its interaction with molecular targets such as enzymes and proteins. The formamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include the inhibition of specific enzymes or the alteration of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylformamide: Similar in structure but lacks the 2-methylbenzyl group.
N-Methyl-N-phenylformamide: Contains a methyl group attached to the nitrogen atom instead of the 2-methylbenzyl group.
Uniqueness
N-[2-(2-Methylbenzyl)phenyl]formamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other formamides and can lead to different applications and properties.
Propriétés
Numéro CAS |
830324-26-0 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-[2-[(2-methylphenyl)methyl]phenyl]formamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-2-3-7-13(12)10-14-8-4-5-9-15(14)16-11-17/h2-9,11H,10H2,1H3,(H,16,17) |
Clé InChI |
XVAQXTVZWPUDTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=CC=CC=C2NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


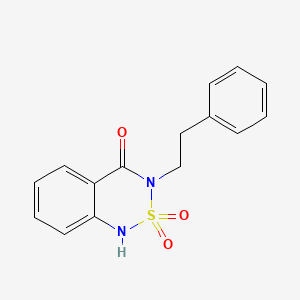
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
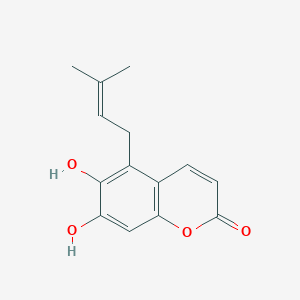
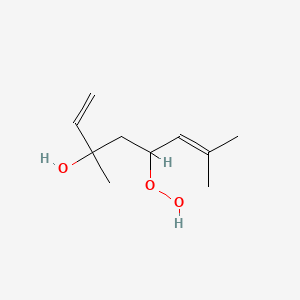
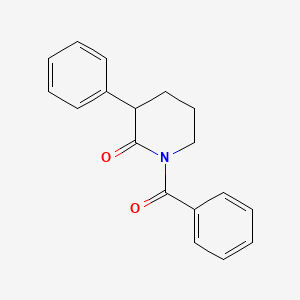
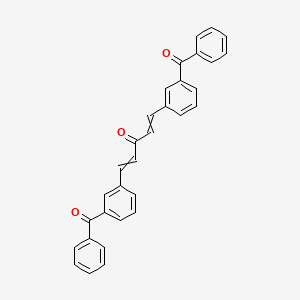
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
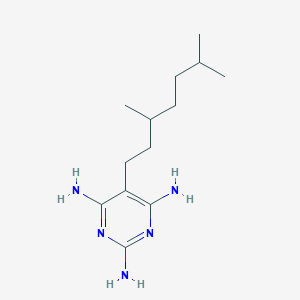

![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
